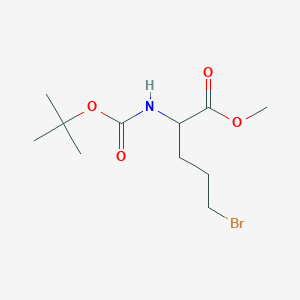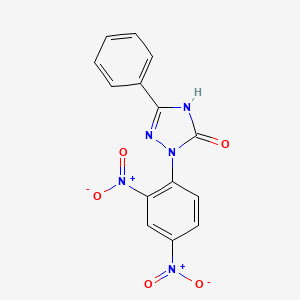![molecular formula C8H7NO2S B13709768 2-Methylthieno[3,2-B]pyridine-5,7-diol CAS No. 1196152-26-7](/img/structure/B13709768.png)
2-Methylthieno[3,2-B]pyridine-5,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyridine derivatives, including 2-Methylthieno[3,2-B]pyridine-5,7-diol, often involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-B]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methylthieno[3,2-B]pyridine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-Methylthieno[3,2-B]pyridine-5,7-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and multidrug resistance modulator.
Medicine: Explored for its anticancer, antifungal, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methylthieno[3,2-B]pyridine-5,7-diol involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition disrupts key cellular signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthieno[2,3-B]pyridine
- 2-Methylthionaphtheno[2,3-B]pyridine
- 2-Methylthionaphtheno[3,2-B]pyridine
Uniqueness
2-Methylthieno[3,2-B]pyridine-5,7-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 5 and 7. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other thienopyridine derivatives .
Properties
CAS No. |
1196152-26-7 |
|---|---|
Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C8H7NO2S/c1-4-2-5-8(12-4)6(10)3-7(11)9-5/h2-3H,1H3,(H2,9,10,11) |
InChI Key |
UBDVSPYLFWSUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


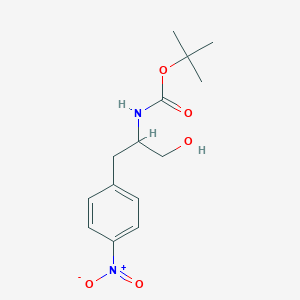
![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)
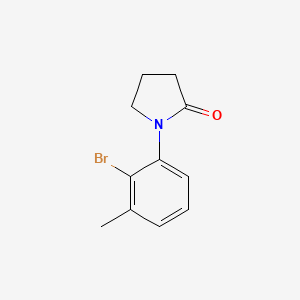
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)
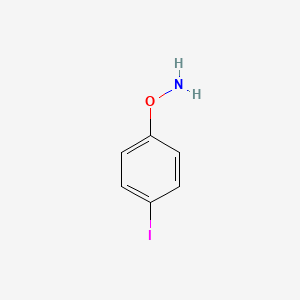
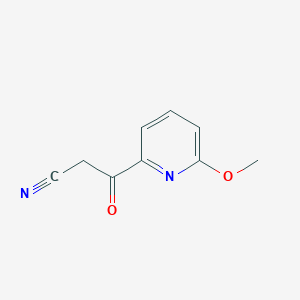
![2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline](/img/structure/B13709734.png)
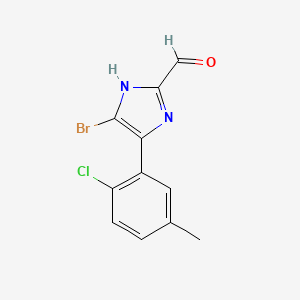
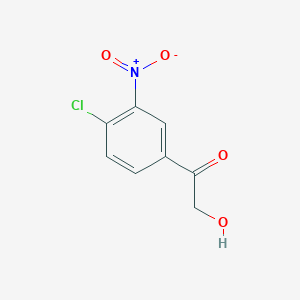
![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)
